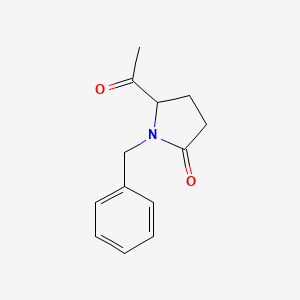

5-Acetyl-1-benzylpyrrolidin-2-one

CAS No.: 1784053-91-3

Cat. No.: VC7191938

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784053-91-3 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.268 |

| IUPAC Name | 5-acetyl-1-benzylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

| Standard InChI Key | FIFRJJLOOYYYOZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |

Introduction

Structural Characteristics of 5-Acetyl-1-benzylpyrrolidin-2-one

The compound features a five-membered pyrrolidin-2-one ring substituted at the 1-position with a benzyl group and at the 5-position with an acetyl moiety. The molecular formula (C₁₃H₁₅NO₂) corresponds to a molar mass of 217.26 g/mol . Key structural identifiers include:

The benzyl group (C₆H₅CH₂) at N1 introduces aromatic hydrophobicity, while the acetyl group (COCH₃) at C5 contributes to electrophilic reactivity. X-ray crystallography data remain unavailable, but nuclear magnetic resonance (NMR) spectra of analogous 1-benzylpyrrolidin-2-ones suggest distinct shifts for the acetyl proton (δ ~2.1–2.3 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm) .

Synthetic Methodologies

Multi-Step Synthesis via Cyclocondensation

A six-stage route derived from nebracetam analogues involves:

-

Cyclocondensation: Itaconic acid and benzylamine react at 130°C to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid .

-

Esterification: Carbodiimide-mediated coupling with methanol yields methyl esters .

-

Reduction: Sodium borohydride reduces the ketone to a hydroxyl group .

-

Azidation: Hydroxyl substitution with azide groups via Mitsunobu conditions .

-

Staudinger Reaction: Triphenylphosphine converts azides to amines .

For 5-acetyl derivatives, acetylation likely occurs post-reduction (Stage 3) using acetic anhydride or acetyl chloride.

Optimized Four-Step Route

To circumvent toxic azides, an alternative pathway reduces stages by combining cyclocondensation and hydrogenation :

-

Itaconic Acid + Benzylamine: Prolonged heating (10 hr) in toluene yields 1-benzylpyrrolidin-2-one intermediates .

-

Selective Acetylation: Introducing acetyl groups via Friedel-Crafts acylation or nucleophilic substitution.

Physicochemical Properties

Predicted collision cross sections (CCS) for ionized forms, critical for mass spectrometry characterization, include :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.11756 | 149.9 |

| [M+Na]⁺ | 240.09950 | 161.5 |

| [M-H]⁻ | 216.10300 | 152.3 |

Thermodynamic parameters (e.g., melting point, solubility) remain uncharacterized, but logP estimates (~1.8) suggest moderate lipophilicity, aligning with analogues like aniracetam .

Hypothesized Biological Activity

Neuroprotective Applications

In silico models predict that 5-acetyl derivatives could mitigate oxidative stress in neuronal cells, though in vitro validation is pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume